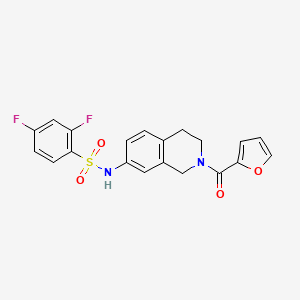

2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F2N2O4S/c21-15-4-6-19(17(22)11-15)29(26,27)23-16-5-3-13-7-8-24(12-14(13)10-16)20(25)18-2-1-9-28-18/h1-6,9-11,23H,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRUBSXQQRNINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse functional groups and the potential for interactions with biological molecules.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 418.4 g/mol. The compound features a difluorobenzene moiety and a furan-2-carbonyl group attached to a tetrahydroisoquinoline derivative, which may enhance its pharmacological profile compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.4 g/mol |

| CAS Number | 955649-92-0 |

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The structural characteristics allow for potential π-π stacking interactions with aromatic residues in proteins and hydrogen bonding with amino acid side chains. These interactions can modulate enzyme or receptor activities.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound's ability to bind to specific receptors may influence signaling pathways related to various physiological processes.

- Antimicrobial Activity : Some analogs have exhibited antimicrobial properties, suggesting that this compound could have similar effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

-

Synthesis : The synthesis typically involves multi-step organic reactions that integrate the furan and tetrahydroisoquinoline moieties.

- Key Reaction Steps :

- Formation of the furan-2-carbonyl group.

- Coupling reactions to attach the tetrahydroisoquinoline derivative.

- Introduction of the difluoro substituents on the benzene ring.

- Key Reaction Steps :

-

Biological Evaluation :

- In vitro Studies : Initial evaluations have shown that compounds with similar structures exhibit varying degrees of enzyme inhibition and receptor binding affinities.

- In vivo Studies : Animal model studies are necessary to assess the pharmacokinetics and therapeutic potential of this compound.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-{[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid | Contains thiophene moiety | Different carbon chain length |

| 4-{[5-(furan-2-carbonyl)-1H-pyrazol-3-yl]carbamoyl}-3-fluorobenzoic acid | Incorporates pyrazole ring | Different nitrogen-containing heterocycle |

Scientific Research Applications

Structural Characteristics

The compound features:

- A benzene sulfonamide core .

- A difluorobenzene moiety .

- An acylated tetrahydroisoquinoline derivative linked to a furan-2-carbonyl group .

These structural attributes suggest several potential applications in medicinal chemistry due to their ability to facilitate interactions with biological molecules.

-

Anticancer Properties

- Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The presence of the difluorobenzene moiety may enhance this activity through improved binding affinity to target proteins.

-

Antimicrobial Effects

- The sulfonamide group is known for its antimicrobial properties. Compounds containing sulfonamide structures have been effective against various bacterial strains, suggesting that 2,4-difluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide may also possess similar effects.

-

Enzyme Inhibition

- The compound's ability to interact with enzymes could lead to the development of novel inhibitors for therapeutic purposes. Interaction studies have shown that such compounds can modulate enzyme activities through π-π stacking interactions and hydrogen bonding with amino acid side chains.

Synthetic Versatility

The synthesis of this compound typically involves multi-step organic reactions. These steps allow for modifications that can enhance the compound's pharmacological profile:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Acylation | Introduction of the furan-2-carbonyl group to the tetrahydroisoquinoline framework. |

| 2 | Fluorination | Selective introduction of fluorine atoms at the 2 and 4 positions on the benzene ring. |

| 3 | Sulfonation | Addition of the sulfonamide group to enhance solubility and bioactivity. |

This versatility makes it possible to tailor the compound for specific applications in drug development.

Case Studies

Several studies have investigated the biological effects and potential therapeutic applications of compounds structurally related to this compound:

-

Study on Anticancer Activity

- A study demonstrated that a similar tetrahydroisoquinoline derivative exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation.

-

Antimicrobial Evaluation

- Another research effort highlighted the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The findings suggest a promising application for developing new antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonamide group (-SO₂NH-) may undergo nucleophilic substitution under basic conditions (e.g., with amines or alcohols), replacing the amine with other nucleophiles.

Reaction :

Conditions: Alkaline media (e.g., NaOH) .

Hydrolysis

The amide bond (C=O-NH) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines.

Reaction :

Conditions: HCl or NaOH, heat .

Cycloaddition Reactions

The furan moiety can participate in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

Reaction :

Conditions: Thermal or Lewis acid catalysis.

Electronic Effects

-

Fluorine substituents (2,4-difluoro) enhance electron-withdrawing effects, increasing the reactivity of adjacent groups (e.g., amide hydrolysis).

-

Furan’s aromaticity stabilizes intermediates in cycloaddition reactions but reduces nucleophilicity due to electron delocalization.

Solvent and Temperature Effects

Comparison with Similar Compounds

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Key Features: Shares the tetrahydroisoquinoline-sulfonamide scaffold but differs in substituents: Position 2: Trifluoroacetyl group (vs. furan-2-carbonyl in the target compound). Position 6/7: Sulfonamide at position 6 (vs. position 7 in the target compound) with a 4-(2-cyclopropylethyl)-2-fluorophenyl group.

- Synthesis : Scalable (100 g) via sequential acylation, sulfonation, and coupling reactions, confirmed by NMR and HRMS .

- Divergence : The trifluoroacetyl group may enhance metabolic stability compared to the furan-2-carbonyl moiety, which could influence pharmacokinetics.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Key Features: Contains a 2,4-difluorophenyl group and sulfonamide but replaces tetrahydroisoquinoline with a triazole-thione scaffold.

- Synthesis : Derived from hydrazinecarbothioamides [4–6] via cyclization in basic media. Spectral analysis (IR, NMR) confirmed tautomerism favoring the thione form over thiol .

Functional Group Analysis

Sulfonamide Moieties

- Target Compound : 2,4-Difluorobenzenesulfonamide at position 6.

- Analogues :

- Compound [1]: 6-sulfonamide with a 2-fluorophenyl group.

- Compounds [7–9]: Sulfonylphenyl-triazole hybrids.

- Impact: Fluorination at the benzene ring (2,4-difluoro) in the target compound may enhance electronegativity and membrane permeability compared to non-fluorinated analogues .

Carbonyl Substituents

- Target Compound : Furan-2-carbonyl at position 2.

- Analogues :

- Compound [1]: Trifluoroacetyl group.

- Compounds [10–15]: S-alkylated 1,2,4-triazoles with α-halogenated ketones.

Spectroscopic and Physicochemical Properties

Q & A

Q. Table 1: Example Synthesis Workflow

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Amide coupling | Furan-2-carbonyl chloride, DCM, 0°C → RT | 65% |

| 2 | Sulfonylation | 2,4-Difluorobenzenesulfonyl chloride, pyridine | 72% |

| 3 | Purification | Column chromatography (EtOAc/hexane 3:7) | 90% |

Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no activity)?

Answer:

Discrepancies may arise from variations in assay conditions, structural analogs, or target specificity. To address this:

- Control experiments : Compare activity under standardized conditions (pH, temperature, cofactors) .

- Structural analysis : Perform X-ray crystallography or molecular docking to verify binding interactions with target enzymes (e.g., carbonic anhydrase isoforms) .

- Dose-response studies : Use enzyme kinetics (e.g., determination via Lineweaver-Burk plots) to assess potency gradients .

Q. Example Data Conflict Resolution

| Study | Reported IC (nM) | Proposed Resolution |

|---|---|---|

| A | 12.3 ± 1.2 | Re-evaluate buffer composition (carbonate vs. phosphate) |

| B | No activity | Test against isoform-specific targets (e.g., CA XII vs. CA II) |

Basic: What analytical methods are critical for assessing physicochemical properties?

Answer:

Q. Table 2: Key Physicochemical Parameters

| Parameter | Method | Conditions | Result |

|---|---|---|---|

| LogP | HPLC | Acetonitrile/water (60:40), 1 mL/min | 2.8 ± 0.3 |

| Solubility (pH 7.4) | Shake-flask | 24 hr, 25°C | 0.45 mg/mL |

Advanced: How to design an environmental fate study for this compound?

Answer:

Follow the framework of Project INCHEMBIOL :

- Abiotic degradation : Simulate hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ = 254 nm).

- Biotic transformation : Use soil/water microcosms with LC-MS/MS to track metabolites.

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).

Q. Table 3: Environmental Study Design

| Compartment | Test System | Endpoints | Duration |

|---|---|---|---|

| Water | Hydrolysis | Half-life (t) | 30 days |

| Soil | Microcosm | Metabolite ID via HRMS | 60 days |

Advanced: What computational approaches predict binding affinity to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of carbonic anhydrase isoforms (PDB: 3KP3) to map interactions .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

- QSAR modeling : Develop models using MOE descriptors (e.g., polar surface area, H-bond acceptors) .

Q. Table 4: Example Docking Results

| Target (CA Isoform) | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| CA XII | -9.1 | H-bond: Asn-67, Zn coordination |

| CA II | -7.8 | Hydrophobic: Phe-131, Val-135 |

Basic: How to validate the compound’s stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.